5-amino-3-{(Z)-1-cyano-2-[5-(2,3-dichlorophenyl)furan-2-yl]ethenyl}-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile
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Overview
Description
5-AMINO-3-{(Z)-1-CYANO-2-[5-(2,3-DICHLOROPHENYL)-2-FURYL]-1-ETHENYL}-1-(2-HYDROXYETHYL)-1H-PYRAZOL-4-YL CYANIDE is a complex organic compound with a unique structure that includes a pyrazole ring, a furan ring, and multiple functional groups such as amino, cyano, and hydroxyethyl groups. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-AMINO-3-{(Z)-1-CYANO-2-[5-(2,3-DICHLOROPHENYL)-2-FURYL]-1-ETHENYL}-1-(2-HYDROXYETHYL)-1H-PYRAZOL-4-YL CYANIDE typically involves multi-step organic reactions. One common method involves the condensation of 2,3-dichlorobenzaldehyde with furfural to form a furan derivative, which is then reacted with hydrazine to form the pyrazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-yield catalysts, and efficient purification techniques to ensure the scalability and cost-effectiveness of the process .
Chemical Reactions Analysis
Types of Reactions
5-AMINO-3-{(Z)-1-CYANO-2-[5-(2,3-DICHLOROPHENYL)-2-FURYL]-1-ETHENYL}-1-(2-HYDROXYETHYL)-1H-PYRAZOL-4-YL CYANIDE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines .
Scientific Research Applications
5-AMINO-3-{(Z)-1-CYANO-2-[5-(2,3-DICHLOROPHENYL)-2-FURYL]-1-ETHENYL}-1-(2-HYDROXYETHYL)-1H-PYRAZOL-4-YL CYANIDE has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-AMINO-3-{(Z)-1-CYANO-2-[5-(2,3-DICHLOROPHENYL)-2-FURYL]-1-ETHENYL}-1-(2-HYDROXYETHYL)-1H-PYRAZOL-4-YL CYANIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
5-AMINO-1,2,3-TRIAZOLES: Known for their biological activities and used in medicinal chemistry.
THIAZOLIDINE DERIVATIVES: Exhibiting diverse therapeutic and pharmaceutical activities.
Uniqueness
5-AMINO-3-{(Z)-1-CYANO-2-[5-(2,3-DICHLOROPHENYL)-2-FURYL]-1-ETHENYL}-1-(2-HYDROXYETHYL)-1H-PYRAZOL-4-YL CYANIDE is unique due to its combination of functional groups and structural features, which contribute to its distinct chemical and biological properties .
Properties
Molecular Formula |
C19H13Cl2N5O2 |
---|---|
Molecular Weight |
414.2 g/mol |
IUPAC Name |
5-amino-3-[(Z)-1-cyano-2-[5-(2,3-dichlorophenyl)furan-2-yl]ethenyl]-1-(2-hydroxyethyl)pyrazole-4-carbonitrile |
InChI |
InChI=1S/C19H13Cl2N5O2/c20-15-3-1-2-13(17(15)21)16-5-4-12(28-16)8-11(9-22)18-14(10-23)19(24)26(25-18)6-7-27/h1-5,8,27H,6-7,24H2/b11-8+ |
InChI Key |
PRQBLTQCUDEAPA-DHZHZOJOSA-N |
Isomeric SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C2=CC=C(O2)/C=C(\C#N)/C3=NN(C(=C3C#N)N)CCO |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C2=CC=C(O2)C=C(C#N)C3=NN(C(=C3C#N)N)CCO |
Origin of Product |
United States |
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